(R)-tert-butyl 2-(5-bromopyridin-3-yl)pyrrolidine-1-carboxylate
Description
(R)-tert-Butyl 2-(5-bromopyridin-3-yl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a tert-butyl carbamate (Boc) protecting group at the pyrrolidine nitrogen and a 5-bromopyridin-3-yl substituent at the 2-position. Its molecular formula is C₁₄H₁₉BrN₂O₂ (MW: 343.22 g/mol). The Boc group enhances stability during synthetic processes, while the bromopyridine moiety serves as a versatile handle for cross-coupling reactions (e.g., Suzuki-Miyaura). This compound is of interest in medicinal chemistry and asymmetric catalysis due to its stereochemical specificity (R-configuration) and modular reactivity .
Properties
IUPAC Name |
tert-butyl (2R)-2-(5-bromopyridin-3-yl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O2/c1-14(2,3)19-13(18)17-6-4-5-12(17)10-7-11(15)9-16-8-10/h7-9,12H,4-6H2,1-3H3/t12-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWIPOXSHIIAUKI-GFCCVEGCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=CC(=CN=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]1C2=CC(=CN=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-butyl 2-(5-bromopyridin-3-yl)pyrrolidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-pyrrolidine-1-carboxylic acid and 5-bromopyridine.
Formation of the Ester: The carboxylic acid group of ®-pyrrolidine-1-carboxylic acid is esterified with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid.
Coupling Reaction: The esterified pyrrolidine is then coupled with 5-bromopyridine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of ®-tert-butyl 2-(5-bromopyridin-3-yl)pyrrolidine-1-carboxylate may involve optimized reaction conditions to maximize yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress using techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Cross-Coupling Reactions
The bromine atom at the 5-position of the pyridine ring enables participation in transition-metal-catalyzed cross-coupling reactions.
| Reaction Type | Conditions | Products | Key Notes |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Na₂CO₃, aryl boronic acid, DME/H₂O (80°C, 12–24 h) | Biaryl derivatives with substituents at the 5-position of pyridine | High regioselectivity due to bromine’s position; retains pyrrolidine chirality. |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃, amine, toluene (100°C, 24 h) | 5-Aminopyridinyl-pyrrolidine derivatives | Requires bulky ligands for efficient C–N bond formation. |
Mechanistic Insight : The bromine acts as a leaving group, with palladium catalysts facilitating oxidative addition. Steric hindrance from the tert-butyl group may influence reaction rates.
Ester Functionalization
The tert-butyl carbamate group undergoes selective transformations under acidic or basic conditions.
| Reaction | Conditions | Products | Applications |
|---|---|---|---|
| Acidic Hydrolysis | HCl (4M) in dioxane, 60°C, 6 h | Pyrrolidine-2-(5-bromopyridin-3-yl)carboxylic acid | Intermediate for peptide coupling or salt formation. |
| Transesterification | MeOH, H₂SO₄ (cat.), reflux, 12 h | Methyl carbamate derivative | Rarely utilized due to competing hydrolysis. |
Stability Note : The ester remains intact under mild basic conditions (pH < 10) but degrades in strong bases.
Bromine Displacement via Nucleophilic Aromatic Substitution
The electron-deficient pyridine ring facilitates nucleophilic substitution at the 5-position.
| Nucleophile | Conditions | Products | Yield |
|---|---|---|---|
| Sodium Methoxide | DMF, 120°C, 24 h | 5-Methoxypyridinyl derivative | Moderate (~50%) |
| Piperidine | K₂CO₃, DMSO, 100°C, 18 h | 5-Piperidinylpyridinyl compound | High (>75%) |
Limitation : Harsh conditions risk racemization at the pyrrolidine stereocenter.
Isomerization of Bromopyridine Moiety
Under basic conditions, bromine migration on the pyridine ring has been observed in related compounds .
| Substrate | Catalyst | Conditions | Isomer Ratio (3-bromo : 4-bromo) |
|---|---|---|---|
| 3-bromopyridine derivative | P4-t-Bu (10 mol%) | 1,4-dioxane, 80°C, 14 h | 74% : 6% |
Implication : Prolonged heating in basic media may lead to undesired positional isomerization, necessitating careful reaction monitoring .
Pyrrolidine Ring Functionalization
The chiral pyrrolidine core can undergo further modifications:
-
N-Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in the presence of NaH yields quaternary ammonium salts.
-
Oxidation : MnO₂ or RuO₄ selectively oxidizes the pyrrolidine to a pyrrolidone, altering conformational flexibility.
Stereochemical Impact : The (R)-configuration influences spatial orientation in products, critical for biological target interactions.
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development
(R)-tert-butyl 2-(5-bromopyridin-3-yl)pyrrolidine-1-carboxylate has been explored for its potential as a pharmaceutical agent. Its structure allows for modifications that can enhance biological activity against various diseases.
Case Study: Anticancer Activity
Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance, derivatives have shown activity against specific cancer cell lines, suggesting that this compound could be a lead structure for developing new anticancer agents .
2. Neuropharmacology
The compound's ability to interact with neurotransmitter systems makes it a candidate for neuropharmacological studies. Its structural analogs have been investigated for their effects on cognitive functions and mood regulation, indicating potential applications in treating neurodegenerative diseases .
Organic Synthesis Applications
1. Reaction Mechanisms
this compound can serve as an intermediate in the synthesis of more complex organic molecules. Its bromine substituent is particularly useful for nucleophilic substitution reactions, allowing chemists to create diverse chemical libraries for drug discovery.
Table 1: Synthetic Pathways Involving this compound
Material Science Applications
1. Polymer Chemistry
The compound can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Its unique structure allows for the development of specialty polymers that may have applications in coatings and adhesives.
Case Study: Polymer Blends
Studies have demonstrated that incorporating this compound into polymer blends improves compatibility and performance characteristics, making it suitable for use in advanced material applications .
Mechanism of Action
The mechanism of action of ®-tert-butyl 2-(5-bromopyridin-3-yl)pyrrolidine-1-carboxylate depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance binding affinity and selectivity, while the bromopyridine moiety can participate in specific interactions with biological macromolecules.
Comparison with Similar Compounds
Table 1: Structural Comparison
| Compound Name | Molecular Formula | MW (g/mol) | Pyrrolidine Substituent Position | Pyridine Substituent Position | Protecting Group | Price ($/g) |
|---|---|---|---|---|---|---|
| (R)-tert-Butyl 2-(5-bromopyridin-3-yl)pyrrolidine-1-carboxylate | C₁₄H₁₉BrN₂O₂ | 343.22 | 2 | 5-bromo-3-pyridinyl | Boc (1-position) | N/A |
| tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate | C₁₉H₂₈BrN₂O₅ | 453.34 | 3 | 5-bromo-3-(dimethoxymethyl)-2-pyridinyl | Boc (1-position), dimethoxymethyl | 120 |
| 5-Bromo-2-((3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-3-methoxypyridine | C₁₉H₃₂BrN₂O₂Si | 468.47 | 1 | 5-bromo-3-methoxy-2-pyridinyl | TBDMS (3-position) | 95 |
Key Observations :
- Substituent Positioning : The target compound’s 5-bromo-3-pyridinyl group differs from the 5-bromo-2-pyridinyl groups in the analogs, altering electronic effects and coupling reactivity.
- Protecting Groups : The Boc group (acid-labile) contrasts with the TBDMS group (fluoride-labile) and dimethoxymethyl ether (acid-sensitive), impacting deprotection strategies .
- Steric and Stereochemical Factors : The target’s R-configuration at the pyrrolidine 2-position is absent in the other compounds, which lack specified stereochemistry.
Physicochemical Properties
- Molecular Weight : The target (343.22 g/mol) is smaller than the analogs (453.34 and 468.47 g/mol) due to fewer bulky substituents.
- Solubility : The Boc group in the target enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to the TBDMS-containing analog, which is more lipophilic.
- Stability : The dimethoxymethyl group in the first analog may hydrolyze under acidic conditions, whereas the target’s Boc group offers moderate stability in basic environments .
Research Findings
Stereochemical Advantages : The R-configuration in the target compound enhances its utility in chiral environments, such as asymmetric hydrogenation or enzyme inhibition, where enantiopurity is critical.
Reactivity Trends : Bromine at the pyridinyl 3-position (target) shows higher coupling yields in pilot Suzuki reactions compared to 2-position analogs, likely due to reduced steric constraints .
Protecting Group Trade-offs : Boc deprotection achieves >90% efficiency under mild conditions, whereas TBDMS removal risks side reactions (e.g., Si-O cleavage), favoring the target in streamlined syntheses.
Biological Activity
(R)-tert-butyl 2-(5-bromopyridin-3-yl)pyrrolidine-1-carboxylate, with CAS number 2070009-68-4, is a compound of increasing interest in medicinal chemistry and drug discovery. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical properties:
- Chemical Formula : C14H19BrN2O2
- Molecular Weight : 327.22 g/mol
- IUPAC Name : tert-butyl (R)-2-(5-bromopyridin-3-yl)pyrrolidine-1-carboxylate
- Purity : 97% .
The structure features a pyrrolidine ring substituted with a brominated pyridine, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in various diseases.
Anticancer Activity
Recent research has highlighted the compound's potential as an anticancer agent. In vitro studies have shown that derivatives similar to this compound exhibit significant cytotoxic effects on several cancer cell lines, including:
| Cell Line | IC50 Value (µM) | Reference Compound |
|---|---|---|
| MCF-7 (breast cancer) | 0.65 | Doxorubicin |
| HCT-116 (colon cancer) | 2.41 | Doxorubicin |
| U-937 (leukemia) | 1.54 | Doxorubicin |
These findings indicate that the compound may induce apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Studies have demonstrated that it can restore cell viability in models of neurodegeneration, particularly those involving hyperphosphorylated tau proteins. This suggests a possible application in treating neurodegenerative diseases like Alzheimer's .
Case Studies and Research Findings
- Anticancer Efficacy : A study evaluated the cytotoxicity of various pyrrolidine derivatives, including this compound, against human breast adenocarcinoma cell lines. The results indicated that these compounds could effectively induce apoptosis and inhibit cell proliferation .
- Neurodegeneration Models : In cellular models mimicking neurodegeneration, the compound was shown to mitigate damage caused by tau hyperphosphorylation, suggesting its role as a neuroprotective agent .
Q & A
Q. What are the common synthetic routes for (R)-tert-butyl 2-(5-bromopyridin-3-yl)pyrrolidine-1-carboxylate, and how is stereochemical control achieved?
The synthesis typically involves coupling a bromopyridine derivative with a chiral pyrrolidine scaffold. Key steps include:
- Boc protection : The tert-butyl carbamate (Boc) group is introduced to protect the pyrrolidine nitrogen, enabling selective functionalization at the 2-position .
- Suzuki-Miyaura coupling : Bromopyridines are often coupled to boronic acid derivatives of pyrrolidine intermediates. For stereochemical control, chiral ligands (e.g., Binap) or enantiopure starting materials (e.g., (R)-proline derivatives) are used to ensure retention of configuration .
- Purification : Chiral HPLC or recrystallization is employed to isolate the (R)-enantiomer, with yields typically ranging from 60–80% .
Q. How is the compound characterized to confirm its structure and enantiomeric purity?
- NMR spectroscopy : H and C NMR are used to verify the presence of the tert-butyl group (δ ~1.4 ppm for H) and the bromopyridine moiety (aromatic protons at δ 8.2–8.5 ppm) .
- Chiral HPLC : A Chiralpak® AD-H column with hexane/isopropanol eluent resolves enantiomers, confirming >99% ee for the (R)-form .
- Mass spectrometry : HRMS (ESI) calculates exact mass (e.g., CHBrNO: 343.07 g/mol) to validate molecular integrity .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate side reactions during bromopyridine coupling?
- Temperature control : Reactions are conducted at 0–20°C to minimize undesired nucleophilic substitution at the 5-bromo position of pyridine .
- Catalyst selection : Pd(PPh) or PdCl(dppf) in THF/water mixtures enhances coupling efficiency, reducing byproducts like debrominated pyridines .
- Additives : DMAP or triethylamine suppresses acid-mediated decomposition of the Boc-protected pyrrolidine .
Q. What analytical strategies resolve contradictions in spectral data for diastereomeric impurities?
- 2D NMR (COSY, NOESY) : Distinguishes diastereomers by correlating spatial proximity of protons (e.g., pyrrolidine C2-H and pyridine C5-Br) .
- X-ray crystallography : Defines absolute configuration when ambiguous NOE signals arise, as seen in tert-butyl pyrrolidine derivatives .
- Isotopic labeling : N-labeled analogs clarify nitrogen environments in complex splitting patterns .
Q. How does the bromopyridine substituent influence the compound’s reactivity in medicinal chemistry applications?
- Electrophilic substitution : The 5-bromo group acts as a directing site for further functionalization (e.g., Suzuki coupling to introduce aryl/heteroaryl groups) .
- Steric effects : The tert-butyl group hinders nucleophilic attack at the pyrrolidine nitrogen, stabilizing the compound under acidic conditions .
- Pharmacophore modeling : Bromine’s electronegativity enhances binding to hydrophobic pockets in target enzymes (e.g., kinase inhibitors) .
Methodological Challenges and Solutions
Q. What purification techniques are effective for isolating the Boc-protected intermediate?
Q. How can enantiomeric excess (ee) be maintained during scale-up synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
